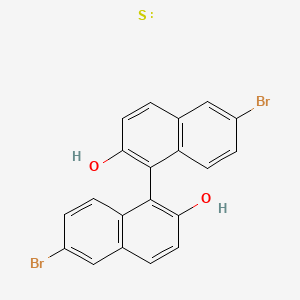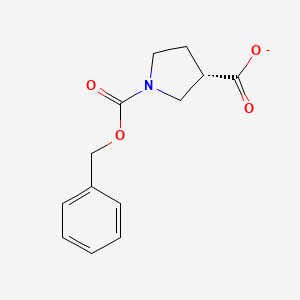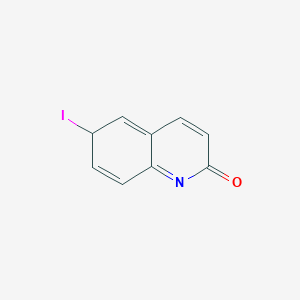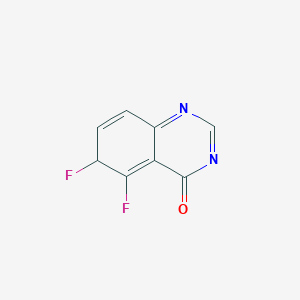
5,6-difluoro-6H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoro-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms at positions 5 and 6 in the quinazolinone ring enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-6H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with fluorinated aldehydes or ketones. One common method is the condensation of 2-aminobenzamide with 5,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,6-Difluoro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms at positions 5 and 6 can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinazolinones with various functional groups at positions 5 and 6.
Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.
Reduction: Reduced quinazolinone derivatives with increased hydrogen content.
科学研究应用
5,6-Difluoro-6H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5,6-difluoro-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6-Fluoroquinazolin-4-one: Lacks the additional fluorine atom at position 5, resulting in different chemical and biological properties.
5,6-Dichloroquinazolin-4-one: Contains chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
5,6-Dimethylquinazolin-4-one:
Uniqueness
5,6-Difluoro-6H-quinazolin-4-one is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
属性
分子式 |
C8H4F2N2O |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
5,6-difluoro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-4H |
InChI 键 |
GTVOUVBFUNIFBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=NC(=O)C2=C(C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


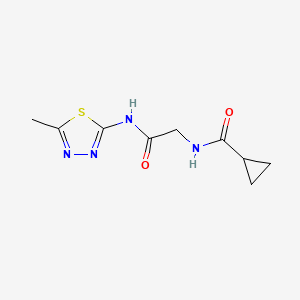
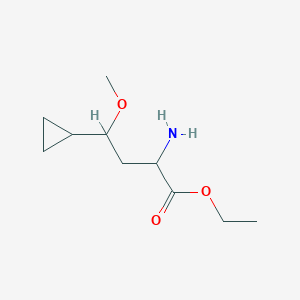

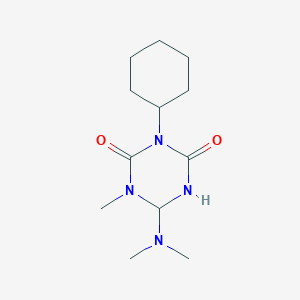
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
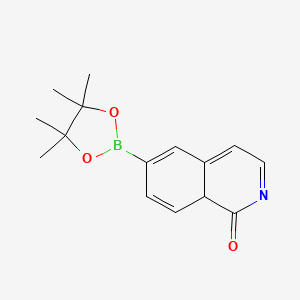
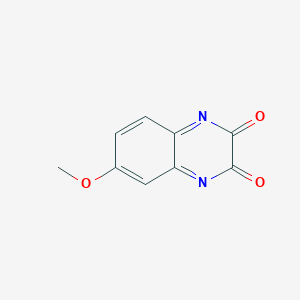
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)
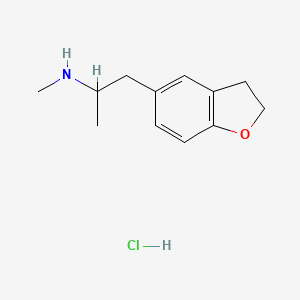
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)
